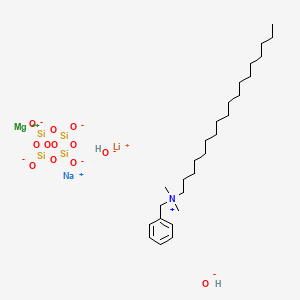
2-(4,5-dihydro-1H-imidazol-2-yl)-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,5-Dihydro-1H-imidazol-2-yl)-1,3-benzothiazole is a heterocyclic compound that features both imidazole and benzothiazole rings These structures are known for their significant roles in various biological and chemical processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)-1,3-benzothiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzothiazole with glyoxal and ammonia, leading to the formation of the imidazole ring fused to the benzothiazole structure . The reaction conditions often require a solvent such as ethanol or water and may be catalyzed by acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4,5-Dihydro-1H-imidazol-2-yl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydro form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in further applications.
Wissenschaftliche Forschungsanwendungen
2-(4,5-Dihydro-1H-imidazol-2-yl)-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(4,5-dihydro-1H-imidazol-2-yl)-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or modulate receptors by binding to active sites or allosteric sites, thereby altering their activity. The pathways involved can include inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of signaling pathways in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4,5-Dihydro-1H-imidazol-2-yl)phenol: Similar structure but with a hydroxyl group, offering different reactivity and applications.
2-(4,5-Dihydro-1H-imidazol-2-yl)-1,3-benzoxazole: Contains an oxazole ring instead of a thiazole ring, leading to variations in chemical behavior and biological activity.
Uniqueness
2-(4,5-Dihydro-1H-imidazol-2-yl)-1,3-benzothiazole is unique due to the presence of both imidazole and benzothiazole rings, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
14484-05-0 |
|---|---|
Molekularformel |
C10H9N3S |
Molekulargewicht |
203.263 |
IUPAC-Name |
2-(4,5-dihydro-1H-imidazol-2-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C10H9N3S/c1-2-4-8-7(3-1)13-10(14-8)9-11-5-6-12-9/h1-4H,5-6H2,(H,11,12) |
InChI-Schlüssel |
XFNFKWIPBVJAFP-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)C2=NC3=CC=CC=C3S2 |
Synonyme |
Benzothiazole, 2-(2-imidazolin-2-yl)- (8CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0)](/img/structure/B578118.png)



![({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine](/img/structure/B578122.png)

![2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B578125.png)







